molecular formula C11H13NO2 B1387783 Ethyl indoline-6-carboxylate CAS No. 350683-40-8

Ethyl indoline-6-carboxylate

Cat. No. B1387783
M. Wt: 191.23 g/mol
InChI Key: WFXBELNNLRIRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl indoline-6-carboxylate (EIC) is an important organic compound used in a variety of scientific applications. It is a derivative of the naturally occurring amino acid, indoline-6-carboxylic acid, and is widely used in organic synthesis and medicinal chemistry. EIC has a wide range of uses in the laboratory, from its use as a reactant in organic synthesis to its applications in the study of protein-ligand interactions. In addition, it is widely used in the production of pharmaceuticals, biocatalysts, and other biocompounds.

Scientific research applications

Overview of Ethyl indoline-6-carboxylate

Ethyl indoline-6-carboxylate is a chemical compound that may be involved in various research areas within chemistry and biochemistry. While specific studies and papers are not currently accessible, compounds like this are generally explored for their potential applications in areas such as organic synthesis, pharmaceutical development, and material science.

Potential Research Areas

  • Organic Synthesis and Catalysis: Compounds like Ethyl indoline-6-carboxylate might be studied in the context of organic synthesis. Researchers could be interested in its properties as a catalyst or as a building block for more complex organic molecules. This area of research is fundamental for developing new synthetic methods that can be applied in pharmaceuticals, agrochemicals, and materials science.

  • Pharmaceutical Research: Even though details on drug use and dosage are excluded, this compound could be a subject of investigation for its potential medicinal properties or as an intermediate in the synthesis of pharmaceutical drugs. Researchers might explore its interactions with biological systems, which can lead to the discovery of new drugs or therapeutic approaches.

  • Material Science: In material science, Ethyl indoline-6-carboxylate might be researched for its properties when incorporated into polymers or other materials. This can lead to the development of new materials with unique characteristics like enhanced durability, flexibility, or specific interactions with light or other chemicals.

properties

IUPAC Name

ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXBELNNLRIRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652938
Record name Ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl indoline-6-carboxylate

CAS RN

350683-40-8
Record name Ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl indoline-6-carboxylate
Reactant of Route 2
Ethyl indoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl indoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl indoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl indoline-6-carboxylate
Reactant of Route 6
Ethyl indoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.